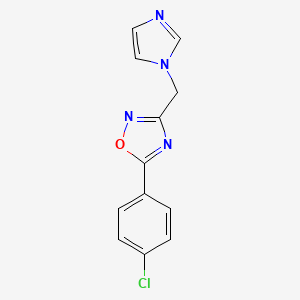![molecular formula C16H18N2O4S2 B7548618 5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548618.png)
5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide, also known as TDZD-8, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the thiazolidinedione family and is known to inhibit glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in several cellular signaling pathways.
Mécanisme D'action
5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide exerts its effects by inhibiting GSK-3β, a key enzyme involved in several cellular signaling pathways. GSK-3β is known to play a role in the regulation of glycogen synthesis, cell cycle progression, apoptosis, and gene expression. By inhibiting GSK-3β, this compound can modulate these cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cells and animal models. In cancer cells, this compound has been shown to induce cell cycle arrest, apoptosis, and inhibit angiogenesis. In diabetes, this compound has been shown to improve insulin sensitivity and glucose uptake in cells. In Alzheimer's disease, this compound has been shown to prevent the formation of amyloid-beta plaques and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide has several advantages for lab experiments, including its high purity and specificity for GSK-3β. However, this compound has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide. One area of research is the development of novel this compound analogs with improved solubility and specificity for GSK-3β. Another area of research is the investigation of this compound in combination with other therapeutic agents for the treatment of cancer, diabetes, and Alzheimer's disease. Additionally, the potential use of this compound as a diagnostic tool for these diseases is an area of future research.
Méthodes De Synthèse
5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide can be synthesized using a variety of methods, including the reaction of 3-methoxybenzaldehyde, acetylacetone, and 2-aminopyridine in the presence of sulfuric acid. The resulting product is then treated with sulfamic acid to obtain this compound. This synthesis method has been optimized to yield high purity and high yields of this compound.
Applications De Recherche Scientifique
5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting GSK-3β. In diabetes, this compound has been shown to improve insulin sensitivity and glucose uptake in cells. In Alzheimer's disease, this compound has been shown to prevent the formation of amyloid-beta plaques, a hallmark of the disease.
Propriétés
IUPAC Name |
5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-11(19)18-7-6-15-12(10-18)8-16(23-15)24(20,21)17-13-4-3-5-14(9-13)22-2/h3-5,8-9,17H,6-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXKVSAOJYRFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(S2)S(=O)(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(6-azepan-1-ylpyridin-3-yl)methyl]-4-methoxybenzamide](/img/structure/B7548545.png)
![N~1~-cyclohexyl-4-[(dimethylamino)methyl]tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B7548551.png)


![N-[2-(azepan-1-yl)ethyl]-4-[6-(cyclohexylamino)pyrimidin-4-yl]benzamide](/img/structure/B7548576.png)


methanone](/img/structure/B7548601.png)


![1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone](/img/structure/B7548610.png)

